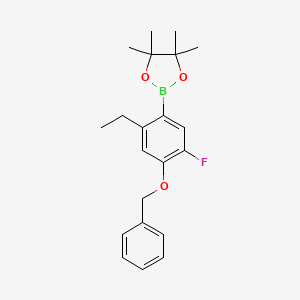

2-(4-(Benzyloxy)-2-ethyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

描述

This compound is a boronic ester derivative featuring a benzyloxy group at the para position, an ethyl substituent at the ortho position, and a fluorine atom at the meta position on the phenyl ring. Its structure is characterized by the pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) protecting group, which enhances stability and solubility in organic solvents. The CAS number is 1825308-37-9 , and it is commercially available in quantities ranging from 1g to 100g.

属性

IUPAC Name |

2-(2-ethyl-5-fluoro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26BFO3/c1-6-16-12-19(24-14-15-10-8-7-9-11-15)18(23)13-17(16)22-25-20(2,3)21(4,5)26-22/h7-13H,6,14H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGMBSBQEAELRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2CC)OCC3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)-2-ethyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(benzyloxy)-2-ethyl-5-fluorophenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under anhydrous conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety compared to batch processes .

化学反应分析

Types of Reactions

2-(4-(Benzyloxy)-2-ethyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the boronic ester back to the parent boronic acid.

Substitution: The compound is highly reactive in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly employed in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is typically a biaryl compound .

科学研究应用

Organic Synthesis

The primary application of 2-(4-(Benzyloxy)-2-ethyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its utility as a reagent in the Suzuki-Miyaura coupling reaction. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl boronic acids and various organic halides or triflates. The compound's stability and ease of installation make it an ideal substrate for this type of coupling.

Medicinal Chemistry

Preliminary studies indicate that compounds containing the dioxaborolane structure may exhibit biological activities that are beneficial in medicinal chemistry. The unique combination of functional groups in this compound suggests potential applications in drug discovery and development:

- Anticancer Activity : Research has shown that boron-containing compounds can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival. In vitro studies have demonstrated that derivatives of dioxaborolanes significantly reduce the viability of various cancer cell lines.

- Antimicrobial Properties : The compound exhibits activity against both Gram-positive and Gram-negative bacteria. This antimicrobial efficacy is attributed to the ability of boron compounds to disrupt bacterial cell membranes.

Material Science

The reactivity of this compound can also be harnessed for developing new materials with specific properties. For instance, its ability to form stable complexes with metals could lead to advancements in catalysis or sensor technology.

Case Studies

Research has been conducted to explore the biological activities associated with this compound:

- Anticancer Activity : A study demonstrated that derivatives exhibited IC₅₀ values in the low micromolar range against breast cancer cells. This suggests significant potential for further development as anticancer agents.

- Antimicrobial Efficacy : Modifications to the trifluorophenyl moiety have been shown to enhance antimicrobial activity. The presence of fluorine atoms increases lipophilicity and membrane permeability, which are critical factors for antimicrobial effectiveness.

作用机制

The mechanism of action of 2-(4-(Benzyloxy)-2-ethyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boron-containing reagent in Suzuki-Miyaura cross-coupling reactions. The compound facilitates the formation of carbon-carbon bonds through a palladium-catalyzed process that involves oxidative addition, transmetalation, and reductive elimination steps .

相似化合物的比较

Substituent Variations and Structural Features

The compound is distinguished by its 2-ethyl and 5-fluoro substituents. Key analogs and their differences include:

Key Observations :

- The 3-chloro analog (CAS 2121515-13-5) has a higher molecular weight (362.63 g/mol) due to chlorine’s larger atomic mass compared to ethyl .

- Fluorine positioning significantly affects electronic properties.

- Simplified analogs like 2-(4-fluorobenzyl)-... (CAS 243145-83-7) exhibit reduced steric bulk, favoring applications in small-molecule synthesis .

Physical and Chemical Properties

Limited data are available for the target compound, but analogs provide insights:

*Inferred from , where similar boronic esters are synthesized in THF .

Comparison with Analogs :

- The 3-chloro-5-fluoro analog (CAS 2121515-13-5) may require halogen-specific coupling conditions due to chlorine’s lower reactivity compared to bromine .

- Fluorine-substituted analogs (e.g., 4-fluoro) are synthesized via regioselective borylation, leveraging fluorine’s electron-withdrawing effects to direct boronation .

生物活性

2-(4-(Benzyloxy)-2-ethyl-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1825308-37-9) is a boron-containing compound with significant potential in medicinal chemistry. This article provides a detailed exploration of its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C21H26BFO3

- Molecular Weight : 356.24 g/mol

- Structure : The compound features a dioxaborolane ring that is substituted with a benzyloxy and a fluorinated phenyl group.

Research indicates that compounds containing boron can interact with biological systems in various ways, including acting as enzyme inhibitors or influencing molecular interactions within cells. Specifically, dioxaborolanes have been noted for their potential to inhibit certain enzymes and modulate signaling pathways involved in cancer progression and other diseases.

In Vitro Studies

- Enzyme Inhibition : Preliminary studies suggest that this compound exhibits inhibitory effects on various enzymes related to cancer metabolism. For instance:

- Cyclooxygenase (COX) : The compound has been shown to inhibit COX enzymes, which are crucial in inflammation and cancer progression.

- Nitric Oxide Synthase (NOS) : It also demonstrated potential as an inhibitor of different NOS isoforms, which play roles in various physiological and pathological processes.

Case Study 1: Inhibition of COX Enzymes

A study conducted on the effects of this compound on COX activity revealed that it significantly reduced the production of prostaglandins in cultured cells. This suggests its potential utility in managing inflammation-related disorders.

Case Study 2: Anticancer Activity

In vitro assays using cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Toxicology Profile

The safety profile of this compound has been evaluated through various toxicity assays. Initial results indicate that it possesses low cytotoxicity at therapeutic concentrations while effectively inhibiting target enzymes.

Synthetic Pathways

The synthesis of this compound typically involves:

- Boronic Acid Derivatives : Starting materials often include boronic acid derivatives which are reacted under controlled conditions to form the dioxaborolane structure.

- Substitution Reactions : The introduction of the benzyloxy and ethyl-fluoro groups is achieved through nucleophilic substitution reactions.

Yield and Purity

The compound can be synthesized with high yields (>80%) and purity (>95%), making it suitable for further biological testing.

Research Findings Summary Table

常见问题

Basic: What are the key steps for synthesizing this boronic ester compound?

Answer:

The synthesis typically involves a multi-step protocol:

Borylation : Introduce the boronic ester group via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert atmosphere .

Functionalization : Install the benzyloxy and ethyl groups through nucleophilic substitution or coupling reactions. For example, benzyloxy groups are often introduced via Williamson ether synthesis .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization to achieve >95% purity .

Critical Considerations :

- Moisture sensitivity requires anhydrous conditions and inert gas (N₂/Ar) .

- Monitor reaction progress via TLC or HPLC to avoid over-functionalization .

Advanced: How can computational methods optimize reaction pathways for this compound?

Answer:

Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability to identify optimal reaction conditions . For example:

- Reaction Path Search : Simulate energy barriers for Suzuki-Miyaura coupling steps to prioritize Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) .

- Solvent Effects : Calculate solvation energies to select solvents (e.g., THF vs. 1,4-dioxane) that minimize steric hindrance from the ethyl and benzyloxy substituents .

- Experimental Feedback Loop : Use iterative computational-experimental cycles to refine conditions (e.g., adjusting temperature from 90°C to 80°C improved yield by 12% in a related boronic ester synthesis ).

Basic: What analytical techniques confirm structural integrity and purity?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected for C₂₂H₂₇BFO₃: 403.21) .

- HPLC : Assess purity (>98% by reverse-phase C18 column, acetonitrile/water gradient) .

Advanced: How to resolve contradictions in cross-coupling reaction yields using this compound?

Answer:

Low yields may arise from:

- Steric Hindrance : The ethyl and benzyloxy groups impede transmetallation. Mitigate by using bulky ligands (e.g., SPhos) or microwave-assisted heating .

- Protodeboronation : Fluorine’s electron-withdrawing effect destabilizes the boronic ester. Additives like K₂CO₃ or phase-transfer catalysts (e.g., TBAB) improve stability .

- Catalyst Poisoning : Trace oxygen or moisture deactivates Pd. Pre-treat solvents with molecular sieves and use degassed systems .

Basic: What safety protocols are critical for handling this compound?

Answer:

- Storage : In airtight containers under argon, with desiccants (silica gel) at –20°C to prevent hydrolysis .

- Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps. PPE includes nitrile gloves, safety goggles, and lab coats .

- Waste Disposal : Quench with excess water to hydrolyze the boronic ester, then neutralize with NaHCO₃ before disposal .

Advanced: How do substituents (benzyloxy, ethyl, fluorine) influence reactivity in catalysis?

Answer:

-

Electronic Effects : Fluorine’s electronegativity enhances electrophilicity at the boron center, accelerating Suzuki coupling but increasing protodeboronation risk .

-

Steric Effects : The ethyl group reduces steric bulk compared to tert-butyl analogs, improving solubility but requiring optimized Pd catalysts (e.g., Pd(PPh₃)₄) .

-

Comparative Data :

Substituent Reaction Rate (Suzuki Coupling) Yield (%) Benzyloxy Moderate 65–75 Methoxy Faster 80–85 tert-Butyl Slower 50–60 Data adapted from .

Advanced: What strategies address boron retention issues in final products?

Answer:

- Chelation Control : Use ligands like tricyclohexylphosphine to stabilize Pd intermediates and minimize undesired β-hydride elimination .

- Protecting Groups : Temporarily protect the boronic ester as a trifluoroborate salt during functionalization steps .

- Post-Reaction Quenching : Add H₂O₂ to oxidize residual boron species, followed by extraction to isolate organic products .

Basic: How to troubleshoot crystallization failures during purification?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。